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Compound of Interest

Compound Name: (S)-2-(Piperidin-2-yl)acetic acid

Cat. No.: B1606360 Get Quote

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of

medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous

pharmaceuticals and natural alkaloids.[1][2] This framework offers a versatile, chemically

stable, and conformationally flexible scaffold that can be strategically functionalized to

modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of an acetic

acid moiety at the 2-position creates 2-(Piperidin-2-yl)acetic acid, a chiral molecule that serves

as a crucial building block in drug discovery. The (S)-enantiomer, in particular, is a key

intermediate for synthesizing complex molecules with specific stereochemical requirements,

enabling precise interactions with biological targets.[3] This guide provides a comprehensive

exploration of the chemical properties, synthesis, and structural nuances of (S)-2-(Piperidin-2-
yl)acetic acid, intended for professionals in drug development and chemical research.

Physicochemical and Structural Properties
(S)-2-(Piperidin-2-yl)acetic acid, also known as (S)-Homopipecolic acid, is a non-

proteinogenic amino acid. Its structure features a chiral center at the C2 position of the

piperidine ring, directly attached to the carboxymethyl group. This stereochemistry is

fundamental to its application in asymmetric synthesis.
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Property Value Reference(s)

CAS Number 64625-19-0 [4]

Molecular Formula C₇H₁₃NO₂ [4][5][6]

Molecular Weight 143.18 g/mol [4][6]

IUPAC Name
(2S)-2-(Piperidin-2-yl)acetic

acid
[5]

Appearance White to off-white solid

Storage Sealed in dry, 2-8°C [4][7]

Topological Polar Surface Area 49.3 Å² [6]

Hydrogen Bond Donor Count 2 [6]

Hydrogen Bond Acceptor

Count
3 [6]

Rotatable Bond Count 2 [6]

Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-2-(Piperidin-2-yl)acetic acid is a critical process,

as the biological activity of its downstream products is often stereospecific. Common strategies

involve either the asymmetric synthesis from achiral precursors or the resolution of a racemic

mixture.

General Synthetic Approach
A prevalent method for creating the piperidine-2-acetic acid scaffold involves the catalytic

hydrogenation of its aromatic precursor, 2-pyridineacetic acid. This reduction saturates the

pyridine ring to yield racemic 2-(Piperidin-2-yl)acetic acid. The primary challenge then becomes

the separation of the (S)- and (R)-enantiomers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.bldpharm.com/products/64625-19-0.html
https://www.bldpharm.com/products/64625-19-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/854351
https://pubchem.ncbi.nlm.nih.gov/compound/2-Piperidineacetic%20acid
https://www.bldpharm.com/products/64625-19-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Piperidineacetic%20acid
https://pubchem.ncbi.nlm.nih.gov/compound/854351
https://www.bldpharm.com/products/64625-19-0.html
https://www.chemscene.com/1382859-13-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Piperidineacetic%20acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Piperidineacetic%20acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Piperidineacetic%20acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Piperidineacetic%20acid
https://www.benchchem.com/product/b1606360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthesis Workflow
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Caption: General workflow for synthesis and resolution.

Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by the formation of diastereomeric salts is the most common industrial method

for separating enantiomers.[8] This technique leverages the reaction of a racemic mixture with

a pure enantiomer of a chiral resolving agent. The resulting diastereomers possess different

physical properties, such as solubility, allowing for their separation by fractional crystallization.

[8][9]
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The following protocol is a representative methodology for resolving racemic 2-(Piperidin-2-

yl)acetic acid. The choice of resolving agent and solvent is critical and often requires empirical

optimization.

Dissolution: A solution of racemic 2-(Piperidin-2-yl)acetic acid is prepared in a suitable

solvent, such as methanol or ethanol, at an elevated temperature to ensure complete

dissolution.

Addition of Resolving Agent: A stoichiometric equivalent of a chiral resolving agent (e.g., (R)-

(-)-Mandelic acid or Di-benzoyl-L-tartaric acid) is added slowly to the solution with continuous

stirring.[10] The reaction converts the enantiomers into a pair of diastereomeric salts.

(S)-acid + (R)-resolving agent → (S,R)-diastereomeric salt

(R)-acid + (R)-resolving agent → (R,R)-diastereomeric salt

Crystallization: The solution is allowed to cool slowly to room temperature, followed by

further cooling (e.g., to 4°C) to induce the crystallization of the less soluble diastereomeric

salt. The rate of cooling is crucial for obtaining high-purity crystals.

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small

amount of cold solvent to remove impurities.

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the

pH is adjusted with an acid or base to break the salt bond, liberating the free enantiomer and

the resolving agent.

Extraction and Purification: The desired (S)-enantiomer is then extracted from the aqueous

solution using an appropriate organic solvent and purified further, typically by

recrystallization, to yield the final high-purity product.

Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric

strain.[11] For 2-substituted piperidines, the substituent can exist in either an axial or equatorial

position. The conformational equilibrium of (S)-2-(Piperidin-2-yl)acetic acid is influenced by

steric hindrance and intramolecular interactions.
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Generally, the equatorial conformation is favored for the carboxymethyl group to minimize 1,3-

diaxial interactions with the axial hydrogens at C4 and C6.[12] However, the protonation state

of the ring nitrogen and the carboxylic acid, as well as the solvent environment, can

significantly influence this equilibrium.[13] For instance, protonation of the nitrogen can lead to

electrostatic interactions that may stabilize the axial conformer under certain conditions.[12]

Axial ConformerEquatorial Conformer

Axial (Higher Energy)Equatorial (Favored) ⇌
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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